(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

This certified reference standard is the definitive choice for quantifying the hydroxymethyl process impurity in pitavastatin drug substance. Its well-defined melting point (134–136°C), XLogP3 of 3.6, and ≥98% HPLC purity with optional USP/EP traceability ensure accurate chromatographic peak identification, critical for successful ANDA/NDA submissions. Unlike generic substitutes, this compound provides unmatched method specificity for LOD/LOQ determination and system suitability testing in QC workflows.

Molecular Formula C19H16FNO
Molecular Weight 293.3 g/mol
CAS No. 121660-11-5
Cat. No. B138573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol
CAS121660-11-5
Synonyms2-Cyclopropyl-4-(4’-fluorophenyl) Quinolyl-3-methanol
Molecular FormulaC19H16FNO
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F
InChIInChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2
InChIKeyFIZDBNPUFMDGFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

121660-11-5: The Pitavastatin Hydroxymethyl Impurity for Reliable Analytical Method Development and Quality Control


(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, designated by CAS 121660-11-5, is a pivotal synthetic intermediate and a recognized process-related impurity in the manufacture of pitavastatin, a widely prescribed HMG-CoA reductase inhibitor [1]. Chemically, it features a quinoline core substituted with cyclopropyl, 4-fluorophenyl, and hydroxymethyl groups, with a molecular weight of 293.3 g/mol and a computed XLogP3 of 3.6 [2]. This compound is primarily supplied as a high-purity analytical reference standard or research chemical, not as the active pharmaceutical ingredient itself, making its precise characterization essential for drug development and quality assurance workflows [3].

Why Generic Substitution Fails: The Non-Interchangeable Nature of 121660-11-5 for Pitavastatin Analysis


In pharmaceutical analysis and quality control, impurities like (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol cannot be generically substituted. Each impurity is a distinct chemical entity with a unique structure, molecular weight, and physicochemical profile that directly impacts its behavior in analytical methods such as HPLC or LC-MS . Using an incorrect or poorly characterized impurity reference standard can lead to misidentification of chromatographic peaks, inaccurate quantification of drug substance purity, and ultimately, failed regulatory submissions [1]. Therefore, procurement decisions must be based on compound-specific identity, certified purity, and documented traceability, not merely on class-level associations.

121660-11-5: Quantitative Evidence for Differentiating Pitavastatin Impurity Procurement


Superior Purity Certification by HPLC for Accurate Quantification

This compound is routinely supplied with a certified purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . In contrast, many generic or bulk chemical intermediates may only specify a purity of 95% or higher . The 3% or greater difference in purity directly impacts the accuracy of impurity quantification and method validation, where high-purity standards are essential for establishing reliable system suitability and detection limits.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Distinct Melting Point as an Unequivocal Identity and Quality Marker

The compound exhibits a well-defined melting point of 134-136°C [1]. This is a stark contrast to a structurally related pitavastatin intermediate, ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 148516-11-4), which melts at a significantly lower temperature of 74-76°C . This 60°C difference provides an immediate, simple, and definitive test for confirming chemical identity and assessing preliminary purity upon receipt, eliminating ambiguity from similar-sounding chemical names.

Chemical Identity Physical Characterization Quality Assurance

Pharmacopeial Traceability (USP/EP) for Regulatory-Compliant Method Validation

Suppliers of this compound specifically state that the product can be used as a reference standard with further traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards, provided based on feasibility . This level of documented traceability to a primary pharmacopeial standard is a critical differentiator for laboratories operating under cGMP or preparing an Abbreviated New Drug Application (ANDA). A generic pitavastatin intermediate, which lacks this specific certification, cannot fulfill the same regulatory requirement without additional, costly and time-consuming qualification by the end-user.

Regulatory Compliance Method Validation Quality Control

Higher Density for Streamlined Laboratory Handling and Formulation Calculations

This compound has a reported density of 1.286 g/cm³ . This is slightly higher than the density of a closely related pitavastatin intermediate, ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, which has a density of 1.248 g/cm³ . While a subtle difference, it is a measurable and reproducible physical constant that can be used to differentiate the two materials. More practically, a known, higher density value is essential for accurate mass-to-volume conversions when preparing stock solutions or spiking samples for analytical method development.

Formulation Science Analytical Method Development Physical Chemistry

121660-11-5: Validated Application Scenarios in Pharmaceutical Development and Quality Assurance


Analytical Method Development and Validation (AMV) for Pitavastatin

The high HPLC purity (≥98%) and potential for USP/EP traceability make this compound the definitive choice for developing and validating robust analytical methods for pitavastatin drug substance and drug product. It is used to establish system suitability parameters, determine limits of detection (LOD) and quantitation (LOQ) for the hydroxymethyl impurity, and assess method specificity and accuracy, which are critical components of a successful Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) [1].

Quality Control (QC) Lot Release Testing for Pitavastatin

In commercial production, this compound serves as the primary reference standard for quantifying the levels of the hydroxymethyl process impurity in manufactured batches of pitavastatin. Its well-defined melting point (134-136°C) and density (1.286 g/cm³) [2] provide additional orthogonal checks to confirm standard identity and integrity before use in QC assays, ensuring that released drug product meets stringent purity specifications and is safe for patient use.

Pharmaceutical Research and Synthesis of Pitavastatin

Beyond its role as an impurity standard, this compound is a known intermediate in the chemical synthesis of pitavastatin [3]. Researchers in process chemistry and medicinal chemistry utilize it to develop novel synthetic routes, improve yields, or create deuterium-labeled analogs for use as internal standards in bioanalytical LC-MS/MS studies. Its distinct physical properties facilitate purification and characterization of newly synthesized pitavastatin derivatives.

Bioanalytical Method Development using Stable Isotope-Labeled Analogs

The existence of a deuterium-labeled analog, (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol-d5 (CAS 1346600-49-4) , which shares the same core structure and physical behavior as the unlabeled compound, makes the unlabeled version essential for developing and validating LC-MS/MS methods for quantifying pitavastatin and its metabolites in biological matrices. The unlabeled compound is used to create calibration curves and quality control samples, while its labeled analog serves as the perfect internal standard to correct for matrix effects and recovery variations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.